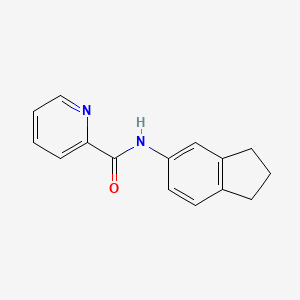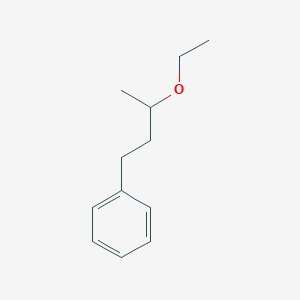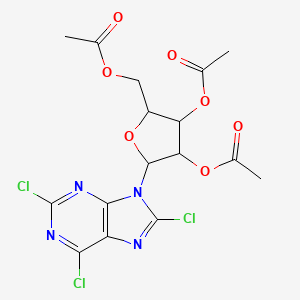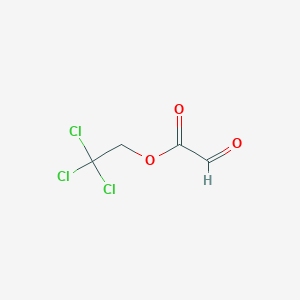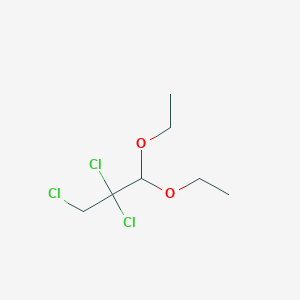
2,2,3-Trichloro-1,1-diethoxypropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,3-Trichloro-1,1-diethoxypropane is an organic compound with the molecular formula C7H13Cl3O2 It is characterized by the presence of three chlorine atoms and two ethoxy groups attached to a propane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trichloro-1,1-diethoxypropane typically involves the reaction of 2,2,3-trichloropropanol with ethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions
2,2,3-Trichloro-1,1-diethoxypropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Less chlorinated derivatives.
Substitution: Compounds with different functional groups replacing chlorine atoms.
科学研究应用
2,2,3-Trichloro-1,1-diethoxypropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of 2,2,3-Trichloro-1,1-diethoxypropane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The pathways involved may include the formation of reactive intermediates that can further react with cellular components.
相似化合物的比较
Similar Compounds
2,2,3-Trichloropropanol: A precursor in the synthesis of 2,2,3-Trichloro-1,1-diethoxypropane.
2,2,3-Trichloro-1,1-dimethoxypropane: Similar structure but with methoxy groups instead of ethoxy groups.
1,1,1-Trichloro-2-methyl-2-propanol: Another chlorinated compound with different substitution patterns.
属性
CAS 编号 |
5456-96-2 |
|---|---|
分子式 |
C7H13Cl3O2 |
分子量 |
235.5 g/mol |
IUPAC 名称 |
2,2,3-trichloro-1,1-diethoxypropane |
InChI |
InChI=1S/C7H13Cl3O2/c1-3-11-6(12-4-2)7(9,10)5-8/h6H,3-5H2,1-2H3 |
InChI 键 |
IORZKDICRMLVPS-UHFFFAOYSA-N |
规范 SMILES |
CCOC(C(CCl)(Cl)Cl)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


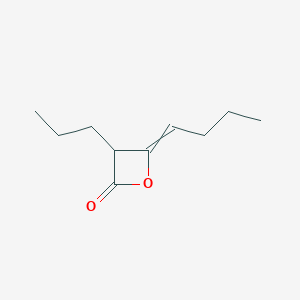

![2-[2-(Hydroxyamino)propan-2-yl]-5-methylcyclohexanone](/img/structure/B14730797.png)
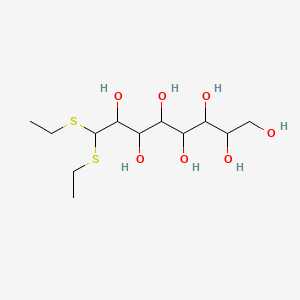
![N-(Cinnamylideneamino)-2-[(cinnamylideneamino)carbamoylmethylsulfanyl]acetamide](/img/structure/B14730810.png)
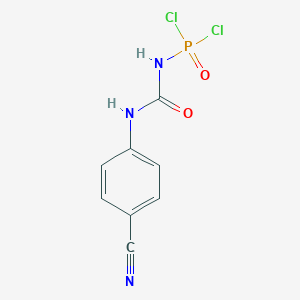
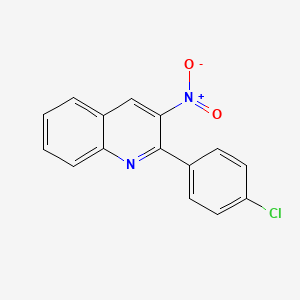
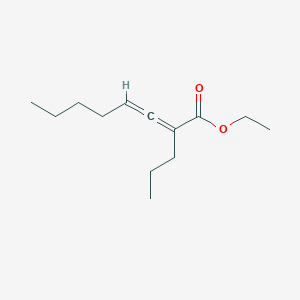
![{4-[(4-Nitrobenzoyl)amino]phenyl}arsonic acid](/img/structure/B14730849.png)
